molecular formula C10H13NO3 B8598054 4-(Allyloxy)-3-(methoxymethoxy)pyridine

4-(Allyloxy)-3-(methoxymethoxy)pyridine

Cat. No.: B8598054
M. Wt: 195.21 g/mol
InChI Key: WIHFFJSGHIFFJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Allyloxy)-3-(methoxymethoxy)pyridine is a useful research compound. Its molecular formula is C10H13NO3 and its molecular weight is 195.21 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

3-(methoxymethoxy)-4-prop-2-enoxypyridine

InChI

InChI=1S/C10H13NO3/c1-3-6-13-9-4-5-11-7-10(9)14-8-12-2/h3-5,7H,1,6,8H2,2H3

InChI Key

WIHFFJSGHIFFJZ-UHFFFAOYSA-N

Canonical SMILES

COCOC1=C(C=CN=C1)OCC=C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Under nitrogen atmosphere. 2-propen-1-ol (0.002 mol) was added dropwise to a stirred mixture of NaH 60% (0.002 mol) in DME (5ml). The mixture was stirred at room temperature for 15 minutes. A solution of 3-(methoxymethoxy)-4-chloropyridine (0.0017 mol) in DME (5 ml) was added dropwise. The resulting reaction mixture was stirred at reflux overnight. The mixture was washed with water and extracted with ethyl acetate. The organic layer was dried, filtered and evaporated till dryness. The residue was purified by open column chromatography (eluent: hexane/ethyl acetate 3/2; CH2Cl2/2-propanone 90/10; CH2Cl2/MeOH 96/4). The product fractions were collected and the solvent was evaporated, yielding 0.18 g of 3-(methoxymethoxy)-4-(2-propenyloxy)pyridine (intermediate 7).
Quantity
0.002 mol
Type
reactant
Reaction Step One
Name
Quantity
0.002 mol
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.0017 mol
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two

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